molecular formula C4H9NS2 B084422 methyl N-ethylcarbamodithioate CAS No. 13037-14-4

methyl N-ethylcarbamodithioate

Cat. No.: B084422
CAS No.: 13037-14-4
M. Wt: 135.3 g/mol
InChI Key: PGUWOWZKJZKUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl N-ethylcarbamodithioate is an organosulfur compound belonging to the dithiocarbamate family. These compounds are characterized by the presence of a dithiocarbamate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom, with the remaining valences occupied by organic groups. This compound is widely studied for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl N-ethylcarbamodithioate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and alkyl halides. This method does not require a catalyst and can be performed under solvent-free conditions, making it an atom-economic process . The general reaction is as follows:

RNH2+CS2+RXRNHCS2R+HXRNH_2 + CS_2 + RX \rightarrow RNHCS_2R + HX RNH2​+CS2​+RX→RNHCS2​R+HX

where ( R ) represents an alkyl group, ( NH_2 ) is the amine group, ( CS_2 ) is carbon disulfide, and ( RX ) is the alkyl halide.

Industrial Production Methods

Industrial production of methyl ethyldithiocarbamate typically involves the same synthetic route but on a larger scale. The reaction is carried out in reactors designed to handle the reagents and conditions efficiently. The process is optimized to maximize yield and minimize waste, often incorporating recycling of unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

methyl N-ethylcarbamodithioate undergoes several types of chemical reactions, including:

    Oxidation: Oxidation of dithiocarbamates can lead to the formation of thiuram disulfides.

    Substitution: The compound can undergo S-alkylation, where the sulfur atom is alkylated by alkyl halides.

    Complexation: this compound can form complexes with transition metals, which are often studied for their unique properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.

    Substitution: Alkyl halides such as methyl iodide (CH₃I) are commonly used.

    Complexation: Transition metal salts like copper(II) chloride (CuCl₂) are used to form metal complexes.

Major Products

    Oxidation: Thiuram disulfides.

    Substitution: S-alkylated dithiocarbamates.

    Complexation: Metal-dithiocarbamate complexes.

Scientific Research Applications

methyl N-ethylcarbamodithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl ethyldithiocarbamate involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, inhibiting the activity of metalloenzymes. This chelation disrupts the normal function of the enzymes, leading to various biological effects. In the case of its antimicrobial activity, the compound interferes with the metabolic processes of microorganisms, leading to their death .

Comparison with Similar Compounds

methyl N-ethylcarbamodithioate is compared with other dithiocarbamates such as:

  • Dimethyldithiocarbamate
  • Diethyldithiocarbamate
  • Ethylene bis(dithiocarbamate)

Uniqueness

This compound is unique due to its specific alkyl groups, which confer distinct chemical and biological properties. For example, its antimicrobial activity may differ from that of dimethyldithiocarbamate due to variations in lipophilicity and molecular interactions .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to participate in diverse reactions and form complexes with metals, making it valuable in scientific research and industrial applications. Understanding its preparation, reactions, and mechanisms of action can further enhance its utility and lead to new discoveries.

Properties

CAS No.

13037-14-4

Molecular Formula

C4H9NS2

Molecular Weight

135.3 g/mol

IUPAC Name

methyl N-ethylcarbamodithioate

InChI

InChI=1S/C4H9NS2/c1-3-5-4(6)7-2/h3H2,1-2H3,(H,5,6)

InChI Key

PGUWOWZKJZKUGN-UHFFFAOYSA-N

Isomeric SMILES

CCN=C(S)SC

SMILES

CCNC(=S)SC

Canonical SMILES

CCNC(=S)SC

13037-14-4

Origin of Product

United States

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